molecular formula C10H14N2O B15210972 1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile CAS No. 88585-95-9

1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile

Cat. No.: B15210972
CAS No.: 88585-95-9
M. Wt: 178.23 g/mol
InChI Key: HOMAUVZNVICFSF-UHFFFAOYSA-N
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Description

1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyrrolidine scaffold, an acetyl group, and a carbonitrile moiety. It has garnered attention as a potent dipeptidyl peptidase IV (DPP-IV) inhibitor, a therapeutic target for type 2 diabetes mellitus. The carbonitrile group is critical for covalent interaction with the catalytic serine residue of DPP-IV, while the acetyl group may modulate pharmacokinetic properties such as solubility and bioavailability .

Properties

CAS No.

88585-95-9

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1-acetyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonitrile

InChI

InChI=1S/C10H14N2O/c1-7(13)12-9(6-11)5-8-3-2-4-10(8)12/h8-10H,2-5H2,1H3

InChI Key

HOMAUVZNVICFSF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2CCCC2CC1C#N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure:

  • Step 1 : Octahydrocyclopenta[b]pyrrole (1.0 equiv) is reacted with CSI (1.1 equiv) in toluene at ≤0°C.
  • Step 2 : The intermediate is treated with DMF (2.0 equiv) to form a DMF·HCl complex, suppressing gaseous byproducts.
  • Step 3 : Triethylamine (2.0 equiv) is added to precipitate triethylamine sulfonic acid salt, leaving the product in solution.

This method avoids aqueous extraction, simplifying isolation. The use of toluene as a solvent enhances solubility and facilitates subsequent distillation.

Parameter Optimal Value Impact on Yield
Solvent Toluene Maximizes product solubility
Temperature ≤0°C Minimizes side reactions
DMF Equivalents 2.0 Suppresses HCl/SO₃ emission
Base (Triethylamine) 2.0 Ensures complete salt precipitation

Acetylation of the Pyrrole Amine Group

The acetyl group at the 1-position is introduced via nucleophilic acylation. Two approaches are prevalent:

Post-Cyanation Acetylation

After isolating the pyrrole-2-carbonitrile, the amine is acetylated using acetic anhydride in dichloromethane with catalytic DMAP. This method achieves >90% conversion but requires stringent moisture control.

In-Situ Protection Strategy

Alternatively, the amine is protected as an acetyl derivative before cyanation. This involves:

  • Reacting octahydrocyclopenta[b]pyrrole with acetic anhydride.
  • Proceeding with CSI-mediated cyanation.
    While this reduces step count, competing reactions between CSI and the acetyl group can lower yields by 15–20%.

Solvent and Temperature Optimization

Critical parameters for maximizing yield and purity include:

Solvent Selection

  • Toluene : Preferred for its low polarity and compatibility with CSI.
  • Acetonitrile : Alternative for highly polar intermediates, though it may require lower temperatures (−20°C).

Temperature Control

Maintaining temperatures ≤0°C during CSI addition prevents exothermic decomposition, a common issue in larger-scale syntheses.

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies:

Method Yield (%) Purity (%) Scalability
Barnett et al. (1980) 58 85 Limited
Patent US7399870B2 76 95 High
Post-Cyanation Acetylation 68 92 Moderate

The patent method outperforms prior art due to its exclusion of aqueous workup and efficient byproduct precipitation.

Chemical Reactions Analysis

1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile can undergo various chemical reactions, including:

Scientific Research Applications

1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes and functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Beta-Amino Pyrrole-2-Carbonitrile Derivatives

Compounds such as β-amino pyrrole-2-carbonitrile derivatives (e.g., Compounds 5 and 6 from ) exhibit superior DPP-IV inhibitory potency. For example:

  • Compound 5 : IC₅₀ = 0.05 µM; oral bioavailability (F) = 53.2%
  • Compound 6 : IC₅₀ = 0.01 µM (10-fold more potent than Compound 5) with high selectivity against related peptidases .

In contrast, 1-acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives (e.g., Compound 8l) show comparable potency (IC₅₀ = 0.05 µM) but similar bioavailability (F = 53.2%) . The bicyclic scaffold may confer improved metabolic stability over the monocyclic β-amino analogs, though further in vivo studies are required.

4-Fluoropyrrolidine-2-Carbonitrile Derivatives

Fluorination at the pyrrolidine ring (e.g., 4-fluoropyrrolidine-2-carbonitrile) enhances metabolic stability by reducing oxidative degradation. Computational QSAR models (R² = 0.912) predict that electronegative substituents like fluorine improve DPP-IV binding affinity . However, fluorinated analogs may exhibit higher synthetic complexity compared to the acetylated octahydrocyclopenta[b]pyrrole derivatives.

Pyrrolotriazine Derivatives

Pyrrolotriazines, synthesized from pyrrole-2-carbonitrile precursors via N-amination and cyclization, represent structurally distinct DPP-IV inhibitors (). While their IC₅₀ values are less well-documented, their tricyclic framework may enhance selectivity for DPP-IV over other proteases. However, the multi-step synthesis (e.g., oxime formation, cyclization) may limit scalability compared to the bicyclic octahydrocyclopenta[b]pyrrole derivatives .

Fused Pyrrole Derivatives

Nickel-catalyzed arylcyanation of homoallylic pyrrole-2-carbonitriles yields fused pyrrole derivatives with high enantiomeric excess (up to 97% ee) (). Although these compounds demonstrate synthetic versatility, their DPP-IV inhibitory activity remains underexplored, highlighting a gap in comparative pharmacological data .

Structural and Pharmacokinetic Data Comparison

Compound IC₅₀ (µM) Oral Bioavailability (F%) Key Structural Feature Reference
β-Amino pyrrole-2-carbonitrile (Compound 6) 0.01 Moderate (exact value N/A) Monocyclic, β-amino group
This compound (8l) 0.05 53.2 Bicyclic, acetyl group
4-Fluoropyrrolidine-2-carbonitrile N/A N/A Fluorinated pyrrolidine
Pyrrolotriazine N/A N/A Tricyclic, N-aminated scaffold

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